molecular formula C7H5Br2ClO B12458863 2,6-Dibromo-4-chloro-3-methylphenol

2,6-Dibromo-4-chloro-3-methylphenol

Cat. No.: B12458863
M. Wt: 300.37 g/mol
InChI Key: AFDYEFBVFSAVNQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloro-3-methylphenol is a halogenated phenol derivative with the molecular formula C7H5Br2ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant. The compound appears as a white crystalline powder and is relatively stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-chloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-chloro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted phenols depending on the reagents used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated phenols and alcohols.

Scientific Research Applications

2,6-Dibromo-4-chloro-3-methylphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic and disinfectant.

    Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals.

Mechanism of Action

The antimicrobial activity of 2,6-Dibromo-4-chloro-3-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and cell lysis. Additionally, it can interfere with the function of key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    p-Chlorocresol (4-chloro-3-methylphenol): Similar structure but lacks bromine atoms.

    Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains additional methyl groups.

    2,6-Dibromo-4-methylphenol: Similar structure but lacks chlorine atom.

Uniqueness

2,6-Dibromo-4-chloro-3-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of halogens increases its efficacy as a disinfectant and preservative, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

2,6-dibromo-4-chloro-3-methylphenol

InChI

InChI=1S/C7H5Br2ClO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,1H3

InChI Key

AFDYEFBVFSAVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Br)O)Br

Origin of Product

United States

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